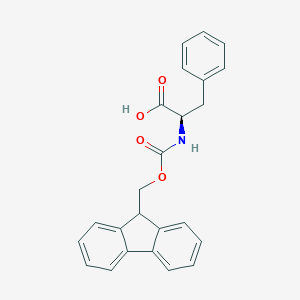

Fmoc-D-Phe-OH

説明

D-Amino Acids in Peptidic Systems Research

Impact of D-Amino Acid Incorporation on Peptide Properties

Enhanced Enzymatic Stability and Protease Resistance

A significant advantage conferred by the D-stereochemistry of amino acids, including phenylalanine, is their enhanced resistance to enzymatic degradation. Natural peptides and proteins are primarily composed of L-amino acids, making them susceptible to breakdown by endogenous proteases and peptidases. The altered stereochemistry of D-amino acids disrupts the specific recognition sites and catalytic mechanisms of these enzymes, thereby increasing the peptide's resistance to proteolysis nih.govtandfonline.commdpi.compnas.orgmdpi.comresearchgate.netlifetein.com.cnfrontiersin.orgacs.orgfrontiersin.org.

Studies have demonstrated that peptides incorporating D-amino acids exhibit prolonged half-lives in biological environments compared to their L-amino acid counterparts. For instance, replacing L-amino acids with D-amino acids in peptide sequences has been shown to improve stability in human serum and lysosomal preparations nih.govmdpi.compnas.orgmdpi.comresearchgate.netfrontiersin.orgacs.org. One study reported that a peptide derivative with D-amino acid substitutions retained approximately 35% of its structure after 24 hours in human serum, with an estimated half-life of 14 hours, whereas its L-amino acid analogue degraded much more rapidly researchgate.net. Similarly, replacing L-arginine residues with D-arginine in conotoxins significantly enhanced their stability, with some analogues exhibiting half-lives of approximately 4 hours in human serum mdpi.com. The Fmoc protecting group itself does not inherently confer enzymatic stability, but when used in conjunction with D-amino acids, it facilitates the synthesis of peptides that benefit from this enhanced resistance chemimpex.com.

Table 1: Comparative Peptide Stability in Biological Environments

| Peptide Modification | Biological Environment | Remaining Peptide (%) | Half-life (approx.) | Reference |

| Peptide with D-amino acid substitutions | Human Serum | ~35% | 14 hours | researchgate.net |

| Conotoxin with L-Arg replaced by D-Arg | Human Serum | Not specified | ~4 hours | mdpi.com |

| MUC2 epitope peptide with D-amino acids in flanks | Human Serum | High resistance | Not specified | pnas.org |

| MUC2 epitope peptide with D-amino acids in flanks | Rat liver lysosomal preparation | High resistance | Not specified | pnas.org |

| PepD2 (D-form amino acids) | Rat Plasma | ~90% | Not specified | frontiersin.org |

| PepI2 (L-form amino acids) | Rat Plasma | Significantly less | 11.18 hours | frontiersin.org |

Modulation of Bioavailability and Biological Activity

The incorporation of D-amino acids, including D-phenylalanine, can influence the pharmacokinetic properties and biological activity of peptides. This stereochemical modification can lead to improved potency, enhanced receptor selectivity, and altered bioavailability nih.govtandfonline.commdpi.com. For example, the inclusion of D-phenylalanine in certain peptide structures has been shown to increase selectivity for specific biological targets, such as improving COX-2 selectivity over COX-1 in some drug conjugates nih.gov. Furthermore, some peptides containing D-amino acids have exhibited greater biological activity than their natural L-amino acid counterparts tandfonline.com.

However, the impact of D-amino acid substitution on biological activity is highly sequence-dependent. In some instances, replacing L-amino acids with D-isomers can lead to a reduction in potency or a complete loss of biological activity mdpi.commdpi.com. For example, studies on opioid receptor activity revealed that while some D-phenylalanine stereoisomers of a peptide maintained antinociceptive effects, others showed significantly reduced affinity for opioid receptors compared to their L-isomers mdpi.com. Fmoc-D-phenylalanine itself is utilized in drug development as a building block to enhance the stability and bioavailability of therapeutic peptides, contributing to more effective drug delivery systems nih.govchemimpex.com.

Influence on Conformational Space and Self-Assembly

The chirality of amino acid residues plays a pivotal role in dictating the conformational space and self-assembly behavior of peptides. Fmoc-protected amino acids, particularly phenylalanine derivatives, are well-known for their ability to self-assemble into ordered supramolecular structures, such as nanofibers and nanotubes, which can subsequently form hydrogels pnas.orgmdpi.comchemimpex.comnih.govmdpi.comresearchgate.netresearchgate.netpsu.eduresearchgate.netunits.itmdpi.comacs.orgresearchgate.netmdpi.comresearchgate.netcsic.esacs.orgnih.gov. The Fmoc group itself contributes significantly to this process through aromatic π–π stacking and hydrophobic interactions, which drive the initial aggregation pnas.orgchemimpex.commdpi.comcsic.es.

The presence of D-phenylalanine can influence the morphology, stability, and assembly kinetics of these structures. For instance, replacing a phenylalanine residue in diphenylalanine with its D-enantiomer has been shown to preserve its ability to form nanotubes while rendering these structures more homogeneous and stable nih.gov. Heterochiral peptides, containing both L- and D-amino acids, often exhibit enhanced hydrogelation properties compared to their homochiral counterparts due to altered amphipathic characteristics that promote self-assembly into stable structures mdpi.com. The specific arrangement of D-amino acids can lead to distinct nanostructures, such as nanotapes or twisted fibers nih.gov. Fmoc-D-phenylalanine has been shown to form hydrogels, and this gelation capability is not exclusive to its L-enantiomer, with racemic mixtures also capable of forming gels researchgate.net. The critical gelation concentration (CGC) for Fmoc-phenylalanine (Fmoc-F) has been reported to be around 2.0 mg/mL acs.org.

Table 2: Self-Assembly Properties of Fmoc-Phenylalanine Derivatives

| Peptide Derivative | Critical Gelation Concentration (CGC) | Primary Assembly Structure | Notes | Reference |

| Fmoc-Phenylalanine (Fmoc-F) | 2.0 mg/mL | Nanofibrils | Forms gels under specific conditions; gelation not specific to D or L configuration. | researchgate.netacs.org |

| Fmoc-Diphenylalanine (Fmoc-FF) | Not specified | Nanofibers, Nanotubes | Forms hydrogels; versatile preparation conditions (solvent, pH, temperature, ionic strength, shear). | acs.orgresearchgate.netmdpi.comnih.gov |

| Fmoc-D-Phe-L-Phe-OFm | Not specified | Micro-/nanofibers | Replacement of L-Phe with D-Phe restricted morphological diversity compared to homochiral Fmoc-FF-OFm. | mdpi.com |

| Fmoc-F5-Phe | 2.1 mM (0.1 wt%) | Fibrils | Higher propensity for self-assembly and faster gelation than Fmoc-Tyr. | psu.edu |

Stereoisomerism and Its Implications in Self-Assembly and Hydrogel Formation

The stereochemistry of amino acids is a fundamental factor influencing the self-assembly processes that lead to hydrogel formation. The difference between L- and D-phenylalanine, while subtle, can lead to significant variations in how molecules interact and organize into supramolecular structures mdpi.comnih.govmdpi.comresearchgate.netmdpi.comresearchgate.netrsc.org. Fmoc-protected dipeptides and tripeptides, including those with D-phenylalanine, readily self-assemble into ordered nanostructures, often driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic forces chemimpex.commdpi.comcsic.es.

Studies comparing Fmoc-L-phenylalanine and Fmoc-D-phenylalanine highlight the impact of chirality. While both enantiomers can form hydrogels, differences in the stability and morphology of the resulting structures have been observed mdpi.comnih.govresearchgate.netmdpi.com. For instance, heterochiral diphenylalanine (D-Phe-L-Phe) has been shown to form more homogeneous and stable nanotubes compared to its homochiral counterpart nih.gov. Chirality also affects how these peptide assemblies interact with other molecules, such as proteins, which can critically influence the hydrogelation process rsc.org. In one study, an L-peptide self-assembled into nanofibers in the presence of bovine serum albumin (BSA), leading to hydrogel formation, whereas its D-enantiomer did not gel under similar conditions, underscoring the stereospecificity of protein-induced self-assembly rsc.org. The ability of Fmoc-D-phenylalanine to participate in hydrogel formation makes it a valuable component for applications requiring stable, biocompatible matrices, particularly where slow degradation is desired researchgate.net.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86123-10-6 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategies for Fmoc D Phenylalanine and Its Derivatives

General Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptide chains. It involves anchoring the C-terminal amino acid to an insoluble solid support (resin), allowing for sequential addition of protected amino acids through a series of chemical reactions. The advantages of SPPS include the ease of separating the growing peptide chain from excess reagents and byproducts via filtration and washing, the amenability to automation, and the ability to use excess reagents to drive reactions to completion, thereby minimizing physical losses oup.combachem.com.

Role of Fmoc Protecting Group in Amino Acid Derivatization

The Fmoc group is a base-labile protecting group for the α-amino function of amino acids wikipedia.org. Its primary role is to prevent unwanted reactions of the amino group during the activation and coupling of the carboxyl group of an incoming amino acid to the peptide chain. The Fmoc group is stable under acidic conditions, which is crucial for orthogonality with acid-labile side-chain protecting groups, such as tert-butyl (tBu) wikipedia.orgaltabioscience.comiris-biotech.denih.gov. This orthogonality allows for selective deprotection of the α-amino group without affecting the protected side chains or the linkage to the resin. Fmoc-protected amino acids are widely used due to their compatibility with automated synthesizers and the ability to monitor reaction progress via UV absorbance of the Fmoc group and its byproducts wikipedia.orgaltabioscience.com.

Deprotection Mechanisms and Conditions in Fmoc Chemistry

The removal of the Fmoc group is a critical step in the SPPS cycle, typically achieved using a weak base. The most common reagent for Fmoc deprotection is a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), usually at a concentration of 20% wikipedia.orgaltabioscience.comnih.govpeptide.comuci.edu. The mechanism involves the abstraction of an acidic proton at the 9-position of the fluorene (B118485) ring by the base, followed by a β-elimination reaction. This process liberates carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate wikipedia.orgaltabioscience.comnih.govpeptide.com. The DBF intermediate is rapidly scavenged by the amine base (e.g., piperidine) to form a stable adduct, preventing it from reacting with the deprotected amine of the peptide chain and causing side reactions wikipedia.orgnih.govpeptide.com. Other secondary amines like 4-methylpiperidine (B120128) and piperazine (B1678402) can also be used as deprotection reagents, offering similar efficiency with potential advantages in toxicity and handling nih.govembrapa.br. The deprotection reaction is generally fast, with optimized protocols achieving completion in under three minutes peptide.com.

Advanced Synthetic Routes for Fmoc-D-Phenylalanine

The synthesis of Fmoc-D-phenylalanine involves two key stages: obtaining the D-phenylalanine enantiomer and then attaching the Fmoc protecting group.

Stereoselective Synthesis of D-Phenylalanine Precursors

The production of enantiomerically pure D-phenylalanine is crucial for synthesizing peptides with specific stereochemistry. Traditional methods for obtaining D-amino acids include resolution of racemic mixtures, either through chemical crystallization with chiral resolving agents or enzymatic resolution acs.orgplos.org. Enzymatic methods are particularly attractive for their high specificity and mild conditions. For instance, phenylalanine ammonia (B1221849) lyases (PALs) can be used to stereoselectively convert L-phenylalanine into trans-cinnamic acid and ammonia, or to resolve DL-phenylalanine to produce D-phenylalanine plos.orgnih.gov. Engineered enzymes, such as D-amino acid dehydrogenases and D-amino acid transaminases, are also employed in biocatalytic cascades for the asymmetric synthesis of D-phenylalanines from prochiral precursors or L-amino acids acs.orgmdpi.comrsc.orgresearchgate.net. For example, a tri-enzymatic cascade involving L-amino acid deaminase, D-amino acid dehydrogenase, and glucose dehydrogenase has been developed to convert L-phenylalanine to D-phenylalanine with high yield and enantioselectivity rsc.orgresearchgate.net.

Fmoc Derivatization Techniques

The introduction of the Fmoc group onto the amino group of D-phenylalanine is typically achieved using Fmoc-activating reagents. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) wikipedia.orgresearchgate.netscielo.brtotal-synthesis.comacs.orgthieme-connect.com.

Using Fmoc-Cl: D-phenylalanine is reacted with Fmoc-Cl under Schotten-Baumann conditions, which typically involve a mild base like sodium bicarbonate in an aqueous-organic solvent mixture (e.g., dioxane/water or ethanol/water) scielo.brtotal-synthesis.comrsc.org. The reaction mechanism involves the nucleophilic attack of the amino group on the chloroformate, with chloride being the leaving group and the base neutralizing the liberated HCl total-synthesis.comacs.org. While Fmoc-Cl is effective, it is sensitive to moisture and heat total-synthesis.com.

Using Fmoc-OSu: Fmoc-OSu is often preferred due to its greater stability and reduced side reactions compared to Fmoc-Cl researchgate.nettotal-synthesis.comthieme-connect.com. The reaction proceeds via nucleophilic substitution, where the amino group of D-phenylalanine attacks the succinimide (B58015) carbonate, forming the Fmoc-protected amino acid and releasing N-hydroxysuccinimide medchemexpress.com. This method generally yields Fmoc-protected amino acids in high purity researchgate.net.

A general procedure for Fmoc protection of amino acids involves reacting the amino acid with Fmoc-Cl or Fmoc-OSu in a mixture of water and an organic solvent (e.g., ethanol) under mild basic conditions, followed by acidification and extraction to isolate the product rsc.org.

Synthesis of Fluorinated Fmoc-D-Phenylalanine Derivatives

The incorporation of fluorine atoms into amino acid structures can significantly alter peptide properties, such as metabolic stability, lipophilicity, and binding affinity ontosight.aichemimpex.comchemimpex.comnih.gov. The synthesis of fluorinated Fmoc-D-phenylalanine derivatives involves introducing fluorine onto the phenyl ring or other positions of the D-phenylalanine backbone, followed by Fmoc protection.

For example, 2-fluoro-D-phenylalanine derivatives can be synthesized using chiral Ni(II) complexes, followed by Fmoc protection with Fmoc-OSu beilstein-journals.org. This approach has yielded Fmoc-protected fluorinated phenylalanines with good enantiomeric purity. Specific examples include the synthesis of Fmoc-D-Phe(2-F)-OH ontosight.ai and Fmoc-4-fluoro-D-phenylalanine chemimpex.comsigmaaldrich.com. The synthesis of fluorinated phenylalanines can also be achieved through various chemical and enzymatic routes. For instance, specific enzymatic cascades have been developed to produce D-m-fluoro-phenylalanine from racemic mixtures mdpi.com. Furthermore, strategies involving direct fluorination of phenylalanine precursors or derivatives have been explored, although protecting groups like Boc, Fmoc, and Cbz have shown limited compatibility with certain fluorination reactions, often resulting in low yields nih.govbeilstein-journals.orgresearchgate.net.

The synthesis of these derivatives often involves careful control of reaction conditions to maintain stereochemical integrity and achieve high purity. For example, the synthesis of Fmoc-4-fluoro-D-phenylalanine utilizes the Fmoc protecting group for selective protection during peptide synthesis, enhancing the compound's utility in developing novel therapeutics chemimpex.com.

Synthesis of Fmoc-D-Phe(2-F)-OH (Fmoc-2-fluoro-D-phenylalanine)

The synthesis of Fmoc-2-fluoro-D-phenylalanine has been reported using specific laboratory procedures. One described method involves the synthesis of a racemic mixture of the fluorinated phenylalanine derivative, followed by separation of the enantiomers using an alkaline protease from Bacillus subtilis researchgate.net. This enzymatic resolution step is crucial for obtaining the desired D-enantiomer.

Related strategies for synthesizing fluorinated phenylalanine derivatives, which could be adapted for Fmoc-D-Phe(2-F)-OH, include palladium-catalyzed Negishi cross-coupling reactions. For instance, the coupling of halogenated aryl zinc reagents with protected iodoalanine derivatives, catalyzed by Pd(0) complexes like Pd₂(dba)₃ with SPhos ligand, has been employed to synthesize related fluorinated phenylalanine esters . Additionally, methods involving chiral auxiliaries have been used for the synthesis of 2-fluoro- and 2,6-difluoro Fmoc-Phe derivatives nih.gov.

| Method/Strategy | Key Reagents/Catalysts | Conditions | Yield/Enantioselectivity | References |

| Synthesis and Enzymatic Resolution | Alkaline protease from Bacillus subtilis | Specific procedures described by Pajpanova (2000) | Enantiomeric separation | researchgate.net |

| Palladium-Catalyzed Negishi Cross-Coupling | Pd₂(dba)₃, SPhos ligand, aryl zinc reagents | Pd(0) catalysis | High enantioselectivity | |

| Synthesis via Chiral Auxiliary | Chiral auxiliary 39 | Not specified | Not specified | nih.gov |

Synthesis of Fmoc-3-fluoro-D-phenylalanine

While specific detailed synthetic procedures for Fmoc-3-fluoro-D-phenylalanine are not extensively detailed in the provided snippets, several general strategies applicable to the synthesis of meta-fluorinated phenylalanines are available. These methods typically involve the synthesis of the 3-fluoro-D-phenylalanine amino acid core, followed by Fmoc protection of the alpha-amino group.

Applicable synthetic approaches include:

Palladium-Catalyzed Cross-Coupling Reactions: Negishi cross-coupling of aryl halides with organozinc reagents derived from protected amino acids, catalyzed by palladium complexes, is a versatile method for preparing various substituted phenylalanines, including meta-substituted ones nih.govbeilstein-journals.org.

Alkylation of Glycine via Chiral Metal Complexes: The use of chiral nickel complexes allows for the enantioselective synthesis of fluorinated phenylalanines, including meta-substituted derivatives, through alkylation with fluorinated aryl chlorides nih.govbeilstein-journals.orgpsu.edubeilstein-journals.org.

Asymmetric Hydrogenation: The asymmetric hydrogenation of fluorinated dehydroamino acids using chiral catalysts provides a route to enantiomerically pure fluorinated phenylalanine derivatives beilstein-journals.orgresearchgate.net.

Enzymatic Resolution: The resolution of racemic fluorinated amino acid amides using enzymes is another method to obtain enantiomerically pure products researchgate.net.

Synthetic Approaches for Incorporating Fluorine into Phenylalanine

The incorporation of fluorine atoms into the phenylalanine side chain is a key strategy for modulating the physicochemical and biological properties of peptides and proteins nih.govbeilstein-journals.orgmdpi.com. Several synthetic methodologies have been developed to achieve this:

Palladium-Catalyzed Cross-Coupling Reactions: Negishi cross-coupling is a widely used method, involving the reaction of aryl halides with organozinc homoenolates of protected amino acids, typically catalyzed by Pd(0) complexes nih.govbeilstein-journals.org. This strategy offers versatility in introducing various aryl substituents, including fluorinated ones, with high enantioselectivity nih.govbeilstein-journals.org. For example, coupling of halogenated aryl zinc reagents with protected iodoalanine derivatives can yield fluorinated phenylalanine esters . Stille coupling has also been utilized for specific substitutions beilstein-journals.org.

Alkylation of Glycine via Chiral Metal Complexes: Chiral nickel Schiff's base complexes are instrumental in the enantioselective synthesis of fluorinated phenylalanines. These complexes, upon deprotonation and subsequent alkylation with fluorinated aryl chlorides, can generate a new stereogenic center with high enantioselectivity nih.govbeilstein-journals.orgpsu.edubeilstein-journals.org. Acid hydrolysis then liberates the fluorinated amino acids.

Asymmetric Hydrogenation: This technique involves the catalytic hydrogenation of fluorinated dehydroamino acids using chiral catalysts to produce enantiomerically pure fluorinated phenylalanine derivatives beilstein-journals.orgresearchgate.net.

Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are employed for the electrophilic fluorination of electron-rich amino acid side chains, enabling direct introduction of fluorine atoms onto the aromatic ring mdpi.com.

Biochemical and Enzymatic Methods: Fluorine can be incorporated using biochemical routes, such as directed evolution of enzymes like tryptophan synthase to convert fluorinated building blocks into amino acids mdpi.com. Furthermore, engineered cellular uptake of fluorinated precursors can control fluorine selectivity in vivo for microbial fermentation of fluorinated compounds biorxiv.org. Enzymatic resolution of racemic fluorinated amino acid amides also provides access to enantiomerically pure products researchgate.netresearchgate.net.

Synthesis of Other Substituted Fmoc-D-Phenylalanine Derivatives

Beyond fluorinated derivatives, other substitutions on the phenylalanine side chain are synthesized using various chemical strategies to create specialized building blocks for peptide research and development.

Fmoc-D-β-phenylalanine Synthesis

Fmoc-D-β-phenylalanine is a derivative characterized by the amino group being attached to the beta-carbon of the propanoic acid chain, which bears a phenyl substituent. While specific synthesis procedures are not detailed in the provided snippets, the synthesis typically involves the construction of the β-phenylalanine backbone, followed by the Fmoc protection of the alpha-amino group. Organozinc chemistry has been employed for the direct synthesis of Fmoc-protected substituted amino acids, which could be applicable to β-amino acid derivatives researchgate.net. The synthesis of such β-amino acids often starts from precursors that allow for the introduction of the amino group at the beta position.

Fmoc-4-benzoyl-D-phenylalanine (Fmoc-D-Bpa-OH) Synthesis

Fmoc-4-benzoyl-D-phenylalanine incorporates a benzoyl group at the para-position of the phenylalanine phenyl ring. The synthesis of such benzoyl-substituted amino acids generally involves multi-step chemical sequences. One common strategy is to functionalize a pre-existing phenylalanine derivative or to construct the amino acid from precursors that already contain the benzoyl moiety or a group that can be converted into it. For instance, the synthesis of a related compound, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine, was achieved in an 11-step process starting from 3-(4-bromophenyl)-1-propanol nih.gov. This illustrates that the synthesis of these complex derivatives can be intricate, requiring several chemical transformations to install the desired functional group onto the phenyl ring, followed by Fmoc protection of the alpha-amino group. Organozinc chemistry is also a recognized method for the synthesis of substituted phenylalanines researchgate.net.

Compound List

Fmoc-D-phenylalanine

Fmoc-D-Phe(2-F)-OH (Fmoc-2-fluoro-D-phenylalanine)

Fmoc-3-fluoro-D-phenylalanine

Fmoc-D-β-phenylalanine

Fmoc-4-amino-D-phenylalanine

Fmoc-4-benzoyl-D-phenylalanine (Fmoc-D-Bpa-OH)

Applications in Advanced Peptide Chemistry and Drug Discovery Research

Fmoc-D-Phenylalanine in the Design and Synthesis of Peptide-Based Therapeutics.chemimpex.comguidechem.com

The incorporation of Fmoc-D-phenylalanine into peptide synthesis has become a cornerstone of modern medicinal chemistry. guidechem.com The Fmoc protecting group facilitates a stable yet easily removable shield for the amino group during solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of peptide chains. chemimpex.comnih.gov This process enables the precise assembly of amino acids in a desired sequence, which is fundamental to creating peptides with specific therapeutic functions. chemimpex.com The D-configuration of the phenylalanine residue confers resistance to enzymatic degradation, a major hurdle for the therapeutic use of natural L-amino acid-based peptides. vulcanchem.com

Development of Peptide Libraries for Drug Candidate Screening.chemimpex.comchemimpex.com

The generation of diverse peptide libraries is a crucial strategy in the initial phases of drug discovery. chemimpex.com These libraries, containing a vast number of different peptide sequences, are screened to identify potential drug candidates that bind to specific biological targets. chemimpex.com Fmoc-D-phenylalanine is an essential component in the creation of these libraries, allowing for the introduction of D-amino acids, which expands the structural diversity and potential bioactivity of the synthesized peptides. chemimpex.comchemimpex.com

Table 1: Key Properties of Fmoc-D-phenylalanine Derivatives Used in Peptide Library Synthesis

| Derivative | CAS Number | Molecular Formula | Purity | Key Application |

| Fmoc-D-phenylalanine | 86123-10-6 | C24H21NO4 | ≥ 99.5% (Chiral HPLC) | Standard building block for D-Phe incorporation. chemimpex.com |

| Fmoc-4-(Boc-aminomethyl)-D-phenylalanine | 268731-06-2 | C30H32N2O6 | ≥ 98% (HPLC) | Used for creating diverse peptide libraries for screening. chemimpex.com |

| Fmoc-4-amino-D-phenylalanine | 324017-21-2 | C24H22N2O4 | ≥ 99.5% (Chiral HPLC) | Facilitates incorporation of D-amino acids to explore novel biochemical pathways. chemimpex.com |

This table is for informational purposes and showcases examples of derivatives.

Role in Peptide Drug Conjugate Development.

Peptide-drug conjugates (PDCs) represent a targeted approach to therapy, where a peptide with high specificity for a target cell is linked to a potent drug molecule. This strategy aims to deliver the therapeutic agent directly to the site of action, minimizing off-target effects. Fmoc-D-phenylalanine plays a role in the synthesis of the peptide component of these conjugates. In a recent study, Fmoc-D-Phe preloaded Wang resin was used in the solid-phase synthesis of a de novo cyclic peptide that was subsequently conjugated to β-naloxamine to create a KOR-targeting ligand. nih.gov The D-phenylalanine was incorporated to mimic a key interaction group of a known small molecule agonist. nih.gov

Therapeutic Applications for Chronic Diseases (e.g., Cancer, Metabolic Disorders).chemimpex.comdataintelo.com

The unique properties of peptides containing D-phenylalanine make them promising candidates for treating chronic diseases like cancer and metabolic disorders. chemimpex.com The increased stability provided by the D-amino acid allows for a longer duration of action in the body. Research has shown that D-phenylalanine itself can promote the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells. nih.gov Furthermore, studies have indicated that interfering with phenylalanine metabolism could be a therapeutic strategy for multiple myeloma. nih.gov While these studies focus on the amino acid itself, the incorporation of Fmoc-D-phenylalanine into peptide-based drugs allows for the targeted delivery and enhanced stability of therapeutic agents aimed at these diseases. chemimpex.comchemimpex.com

Design of Peptides with Enhanced Bioactivity and Stability.chemimpex.combocsci.com

A primary advantage of using Fmoc-D-phenylalanine is the enhanced stability it imparts to synthetic peptides. chemimpex.com Natural peptides composed of L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic effectiveness. nih.gov By substituting L-amino acids with their D-counterparts, such as D-phenylalanine, peptides become more resistant to this enzymatic degradation. vulcanchem.comresearchgate.net This increased stability leads to a longer half-life and sustained biological activity. chemimpex.com Furthermore, the incorporation of D-amino acids can also influence the three-dimensional structure of the peptide, potentially leading to improved binding affinity for its target and enhanced bioactivity. chemimpex.com

Peptidomimetics and Non-Canonical Amino Acid Incorporation.nih.govbiosynth.com

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified features to improve their drug-like properties. sigmaaldrich.com The incorporation of non-canonical amino acids, including D-amino acids like D-phenylalanine, is a key strategy in the design of peptidomimetics. nih.govnih.gov

Engineering Peptidomimetics with Fmoc-D-Phenylalanine.benchchem.combiosynth.com

Fmoc-D-phenylalanine is a valuable tool for engineering peptidomimetics. biosynth.com Its use in solid-phase peptide synthesis allows for the precise placement of a D-amino acid within a peptide sequence, which can significantly alter the peptide's conformation and biological properties. nih.govvulcanchem.com This strategic incorporation can lead to peptidomimetics with enhanced stability against proteolysis, improved receptor selectivity, and better oral bioavailability. nih.govsigmaaldrich.com For example, the introduction of D-phenylalanine has been shown to be an effective method for synthesizing cyclic lipopeptides and other cyclic peptides with antimicrobial activity. biosynth.com The ability to create these modified peptides opens up new avenues for developing more effective and durable therapeutic agents. bloomtechz.com

Impact on Receptor Targeting and Efficacy

The incorporation of Fmoc-D-phenylalanine into peptide structures has a marked impact on their ability to target specific biological receptors and enhances their therapeutic efficacy. The D-configuration of the amino acid provides resistance to enzymatic degradation, a crucial factor for peptide-based drugs. This increased stability allows for a longer duration of action in the body, improving the potential for the peptide to reach and interact with its target receptor.

The unique structure of D-phenylalanine derivatives can be leveraged to fine-tune peptide-receptor interactions. For example, modifications such as fluorination of the phenyl ring can enhance the binding affinity of peptides to their targets, potentially leading to more potent and selective therapeutic agents. chemimpex.comchemimpex.com This is particularly valuable in the design of drugs targeting specific receptors, where high affinity and specificity can lead to more effective treatments with fewer side effects. chemimpex.com The hydrophobic nature of the phenyl group in Fmoc-D-phenylalanine also plays a role, as it can enhance penetration of lipid bilayers, although this may also reduce compatibility with polar solvents.

Research has demonstrated that the inclusion of D-amino acids, facilitated by Fmoc-D-phenylalanine, allows for the exploration of novel biochemical pathways and therapeutic targets. chemimpex.com In the development of peptide-based therapeutics, such as those for cancer and metabolic disorders, the precise amino acid sequence is critical for biological activity. chemimpex.com The use of Fmoc-D-phenylalanine and its derivatives in solid-phase peptide synthesis (SPPS) enables the creation of complex peptides with tailored properties for specific receptor targeting. ontosight.ai

Protein Engineering and Modification

Fmoc-D-phenylalanine is an instrumental tool in the field of protein engineering, where it is used to modify proteins to enhance their function and stability. chemimpex.com The incorporation of this non-natural amino acid can introduce specific functional groups into proteins, allowing for more precise control over their structure and function.

Improving Protein Function and Stability via Fmoc-D-Phenylalanine Incorporation

The ability to modify proteins with Fmoc-D-phenylalanine and its derivatives opens up possibilities for creating proteins with novel properties, such as altered catalytic activity or improved binding affinity to specific ligands. This has significant implications for the production of therapeutic proteins and biomaterials with customized functionalities.

Development of Biocatalysts and Enzymes

Fmoc-D-phenylalanine and its derivatives are also employed in the development of novel biocatalysts and enzymes. chemimpex.com The incorporation of this unnatural amino acid can lead to enzymes with enhanced stability and activity, which is crucial for various biotechnological applications. chemimpex.com

Research has shown that even simple molecules like Fmoc-phenylalanine can form supramolecular structures with catalytic properties. For instance, when mixed with a lysine (B10760008) derivative and hemin (B1673052) chloride, it forms a hydrogel with peroxidase mimic activity. acs.org The catalytic activity of such a structure was found to be greater than that of free hemin. acs.org The enhanced activity is attributed to the aggregation of catalytic groups, bringing them into close proximity and creating hydrophobic pockets. acs.org The engineering of enzymes with improved catalytic properties is a significant area of research, with D-phenylalanines being valuable chiral building blocks in their synthesis. researchgate.net

Research in Neuroscience and Neurological Disorders

The use of Fmoc-D-phenylalanine extends into the realm of neuroscience, where it aids in the study of neurological disorders and brain function. chemimpex.comchemimpex.com Peptides containing D-amino acids are valuable tools in this research area.

Studies on Neurotransmitter Pathways and Neuropeptides

Fmoc-D-phenylalanine is utilized in studies related to neurotransmitter pathways. chemimpex.com Phenylalanine itself is a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are essential for regulating mood, alertness, and stress responses. wikipedia.orgmedicalnewstoday.com D-phenylalanine, in particular, is believed to inhibit the breakdown of endorphins, the body's natural painkillers, and may have antidepressant effects by modulating neurotransmitter activity.

The incorporation of modified amino acids like Fmoc-D-phenylalanine into peptides allows researchers to investigate how structural alterations influence neurotransmitter activity and neuronal signaling. This is crucial for understanding the pathogenesis of neuropsychiatric symptoms in chronic inflammatory conditions, which can interfere with both serotonergic and adrenergic neurotransmitter systems. nih.gov

Understanding the Role of Peptides in Brain Function

Peptides play a significant role in brain function, and Fmoc-D-phenylalanine is instrumental in creating the synthetic peptides needed to study these roles. chemimpex.com The ability of D-phenylalanine to activate carbonic anhydrases has been used to probe the role of these enzymes in memory formation. nih.gov Studies have shown that D-phenylalanine can enhance object recognition and fear extinction memory formation, suggesting a broader role for this amino acid and carbonic anhydrase in memory. nih.gov

The development of peptide-based therapeutics for neurological disorders is an active area of research, and the unique properties of D-amino acids make them valuable components in the design of such drugs. chemimpex.comchemimpex.com

Bioconjugation and Targeted Drug Delivery Systems

Fmoc-D-phenylalanine is a valuable component in the development of sophisticated drug delivery and diagnostic systems. Its unique structural characteristics, including the hydrophobic Fmoc group and the chiral D-amino acid core, enable its use in creating targeted and efficient therapeutic agents.

Creating Bioconjugates for Drug Delivery and Diagnostics

Bioconjugation involves the linking of biomolecules to other molecules, such as drugs or imaging agents, to create novel constructs with combined functionalities. The Fmoc group in Fmoc-D-phenylalanine is instrumental in this process, serving as a temporary protecting group that allows for selective chemical reactions during the synthesis of these complex molecules. vulcanchem.com This selective protection is crucial for attaching biomolecules to surfaces or other compounds, a key step in developing targeted drug delivery systems and diagnostic tools. chemimpex.comnetascientific.com

The resulting bioconjugates can be designed to specifically target diseased cells or tissues. For instance, antibodies, known for their high specificity and selectivity, can be conjugated with cytotoxic drugs. diva-portal.org This approach, creating what is known as an antibody-drug conjugate (ADC), allows for the direct delivery of a therapeutic payload to cancer cells, minimizing damage to healthy surrounding tissues. diva-portal.org The use of D-amino acids like D-phenylalanine in the peptide linker component of these conjugates can enhance their stability against enzymatic degradation in the body, a significant advantage for therapeutic applications.

The versatility of Fmoc-D-phenylalanine and its derivatives extends to their use in attaching biomolecules to various surfaces, which is fundamental for creating diagnostic assays and biosensors. vulcanchem.comnetascientific.com

Design of Self-Assembling Nanostructures for Enhanced Bioavailability

A significant application of Fmoc-D-phenylalanine lies in its ability to drive the self-assembly of molecules into well-defined nanostructures. chemimpex.com This process is governed by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl rings and hydrogen bonding between the peptide backbones. mdpi.com The hydrophobic nature of both the Fmoc group and the phenylalanine side chain contributes to the stability of these assemblies in aqueous environments. chemimpex.comnih.gov

These self-assembling systems can form various nanostructures, such as nanofibers, which entangle to create hydrogels. mdpi.comresearchgate.net Hydrogels are particularly promising for drug delivery because they can encapsulate therapeutic agents within their porous, water-swollen network. nih.govresearchgate.net This encapsulation can protect the drug from premature degradation and allow for its sustained and controlled release over time. nih.govnih.gov The use of Fmoc-amino acids can lead to the formation of hydrogels with high stability and biocompatibility. nih.gov

The formation of these nanostructures can significantly enhance the bioavailability of poorly soluble drugs. By encapsulating a hydrophobic drug within a self-assembled nanocarrier, its solubility in the bloodstream is effectively increased, leading to better absorption and therapeutic efficacy. chemimpex.com Research has demonstrated the loading of various drugs into Fmoc-phenylalanine-based hydrogels for controlled release. nih.govbeilstein-journals.org

| Self-Assembling System | Key Interactions | Resulting Nanostructure | Application Benefit |

| Fmoc-D-phenylalanine | π-π stacking, Hydrogen bonding, Hydrophobic interactions chemimpex.commdpi.comnih.gov | Nanofibers, Hydrogels mdpi.comresearchgate.net | Encapsulation and sustained release of drugs, Enhanced bioavailability chemimpex.comnih.gov |

| Fmoc-dipeptides | Aromatic stacking, β-sheet formation mdpi.com | Nanofiber networks, Scaffolds vulcanchem.com | Controlled drug delivery, Tissue engineering scaffolds vulcanchem.com |

Role in Amyloid Aggregation Inhibition Research

The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease. jst.go.jp The phenylalanine residues at positions 19 and 20 of the Aβ sequence are known to be critical for this aggregation process, primarily through π-π stacking interactions that stabilize the fibril structure. jst.go.jpplos.org Consequently, strategies to disrupt these interactions are a major focus of research into inhibitors of Aβ aggregation.

Fmoc-D-phenylalanine is utilized in the synthesis of peptide-based inhibitors designed to interfere with this pathological process. mdpi.comacs.org The incorporation of D-amino acids, such as D-phenylalanine, into peptide sequences offers a significant advantage: increased resistance to proteases, the enzymes that would otherwise rapidly degrade natural L-amino acid peptides in the body. plos.org This enhanced stability makes D-peptides more suitable as potential therapeutic agents.

Research has shown that peptides containing D-phenylalanine can effectively modulate the aggregation of Aβ. plos.org Studies using peptide fragments of Aβ where L-phenylalanine was replaced by its D-enantiomer demonstrated an ability to alter the aggregation pathway of the full-length Aβ peptide, often leading to the formation of non-toxic, amorphous aggregates instead of harmful oligomers. plos.org

The mechanism of inhibition often involves the D-amino acid-containing peptide binding to the Aβ monomer or early-stage oligomers. This binding sterically hinders the proper alignment required for the formation of the characteristic β-sheet structure of amyloid fibrils. plos.org Various analytical techniques are employed to study this inhibition.

| Research Finding | Method of Study | Implication for Inhibition | Reference |

| D-enantiomers of phenylalanine at position 19 and/or 20 in Aβ fragments modulate Aβ aggregation. | Thioflavin T (ThT) assay, Transmission Electron Microscopy (TEM) | Alters aggregation to favor non-toxic oligomers and amorphous aggregates. | plos.org |

| Substitution of phenylalanine with non-aromatic cyclohexylalanine (Cha) inhibits fibril formation. | ThT assay, Circular Dichroism (CD), Size-Exclusion Chromatography (SEC) | Highlights the critical role of aromatic π–π interactions in Aβ aggregation. | jst.go.jp |

| Pentapeptide analogs based on the Aβ19–23 fragment can potently inhibit Aβ42 aggregation. | ThT fluorescence assay, CD spectroscopy, TEM | Demonstrates that mimics of the FFAED sequence can disrupt the aggregation process. | mdpi.com |

| D-amino acid-containing peptides are more resistant to proteases. | General knowledge in peptide chemistry | Increased in vivo stability makes them better therapeutic candidates. | plos.org |

Advanced Material Science and Nanotechnology Applications

Self-Assembly of Fmoc-D-Phenylalanine and Its Derivatives

The self-assembly of Fmoc-D-phenylalanine is a complex process governed by a delicate interplay of non-covalent interactions, leading to the formation of hierarchical nanostructures. This phenomenon is central to its use in creating advanced functional materials.

Fmoc-protected amino acids, including Fmoc-D-phenylalanine, are effective low molecular weight hydrogelators. semanticscholar.org The process of self-assembly initiates with the organization of individual Fmoc-D-phenylalanine molecules into nanofibers. These fibers, characterized by their high aspect ratio, subsequently entangle to form a three-dimensional network that entraps a large volume of water, resulting in the formation of a hydrogel. researchgate.netnih.gov The resulting hydrogels can exhibit properties comparable to those formed from longer peptides and covalently cross-linked polymers. researchgate.net These supramolecular structures are of particular interest for biomedical applications, such as scaffolds for tissue culture and vehicles for drug delivery. researchgate.net

The self-assembly of Fmoc-phenylalanine derivatives is highly sensitive to environmental conditions. Several key factors can influence the formation and properties of the resulting hydrogels:

pH: The pH of the aqueous solution plays a critical role in the hydrogelation process. researchgate.netrsc.org The charge state of the C-terminal carboxylic acid group is pH-dependent, which in turn affects the intermolecular interactions and the stability of the self-assembled structures. acs.orgnih.gov For instance, hydrogelation of some Fmoc-phenylalanine derivatives is highly sensitive to pH, with rigid hydrogels forming at acidic pH (e.g., 3.5) and significantly weaker gels at neutral pH. nih.gov

Buffer Ions: The presence and type of buffer ions can significantly impact hydrogel formation. researchgate.netrsc.org Ions in the buffer can screen electrostatic repulsions between the charged molecules, thereby promoting their packing into a supramolecular network. nih.govrsc.org Different buffer systems can lead to variations in the morphology of the self-assembled structures. rsc.org

Hydrophobicity: The hydrophobic nature of both the fluorenyl and phenyl groups is a major driving force for self-assembly. semanticscholar.org Modifications to the hydrophobicity, for example through halogenation of the phenyl ring, can enhance the efficiency of self-assembly and hydrogelation. rsc.org Conversely, increasing hydrophobicity through C-terminal modification (e.g., esterification) can slow down self-assembly and hinder hydrogel formation. nih.gov

| Factor | Influence on Self-Assembly | Example/Observation |

|---|---|---|

| pH | Affects the charge state of the carboxylic acid group, influencing intermolecular interactions and gel rigidity. | Rigid hydrogels of some Fmoc-Phe derivatives form at pH 3.5, while weaker gels form at pH 7. nih.gov |

| Buffer Ions | Screen electrostatic charges, promoting molecular packing and influencing nanostructure morphology. | The presence of buffer ions can favor the formation of tightly packed, parallel ribbon structures. researchgate.netrsc.org |

| Hydrophobicity | A primary driving force for aggregation; modifications can tune self-assembly efficiency. | Halogenation of the phenyl side-chain enhances hydrogelation, while C-terminal esterification can impede it. nih.govrsc.org |

Stereoisomerism plays a crucial role in the self-assembly and resulting properties of Fmoc-phenylalanine hydrogels. While much of the literature focuses on Fmoc-L-phenylalanine or racemic mixtures, studies involving Fmoc-D-phenylalanine highlight the importance of chirality. The specific spatial arrangement of the D-isomer influences the packing of the molecules and the helical twisting of the resulting nanofibers. This can lead to hydrogels with distinct mechanical properties and morphologies compared to those formed from the L-enantiomer or a racemic mixture. nih.gov For example, lipase-catalyzed synthesis has been used to create Fmoc-tripeptides with residues in the D configuration, resulting in hydrogels with different characteristics. nih.gov

While both Fmoc-D-phenylalanine and Fmoc-L-phenylalanine self-assemble into hydrogels, their chiral difference leads to distinct structural and functional properties. The self-assembly of Fmoc-L-phenylalanine often results in nanofibers that exhibit a right-handed helical twist, whereas Fmoc-D-phenylalanine can form left-handed helical structures. This difference in chirality at the molecular level is amplified to the macroscopic properties of the hydrogel, affecting aspects like fiber morphology and mechanical strength. nih.govresearchgate.net Structural studies indicate that Fmoc-L-phenylalanine derivatives tend to assemble into one-dimensional nanofibrils stabilized by unidirectional hydrogen bonding and parallel π–π interactions. acs.org The distinct packing arrangements dictated by the D- versus L-configuration can be critical for applications where specific surface chirality is required, such as in chiral separations or stereoselective catalysis.

The hydrogelation of Fmoc-D-phenylalanine is driven by a combination of non-covalent interactions that stabilize the three-dimensional fibrillar network:

π-π Interactions: These are a primary driving force, occurring between the aromatic fluorenyl groups of the Fmoc moiety and between the phenyl rings of the phenylalanine residues. researchgate.netrsc.org The stacking of these aromatic systems contributes significantly to the stability of the nanofibers. researchgate.netdeakin.edu.au

Hydrophobic Interactions: The hydrophobic nature of the Fmoc group and the phenylalanine side chain promotes the aggregation of these molecules in an aqueous environment to minimize contact with water. researchgate.netresearchgate.net

Hydrogen Bonding: Hydrogen bonds form between the carbamate (B1207046) groups of the Fmoc moiety and between the carboxylic acid groups of the phenylalanine residues, contributing to the formation of β-sheet-like arrangements within the fibrils. researchgate.netacs.org

Ionic Interactions: At pH values above the pKa of the carboxylic acid, the negatively charged carboxylate groups can engage in electrostatic interactions, which can be modulated by the presence of ions in the solution. researchgate.netnih.gov

The collective action of these forces leads to a stable, self-supporting hydrogel network. researchgate.netrsc.org

Functional Biomaterials and Tissue Engineering

The unique properties of Fmoc-D-phenylalanine-based hydrogels make them promising candidates for use as functional biomaterials in tissue engineering. researchgate.netchemimpex.comchemimpex.com Their biocompatibility and biodegradability are key advantages for biomedical applications. nih.gov The nanofibrous structure of the hydrogels mimics the natural extracellular matrix (ECM), providing a suitable scaffold for cell adhesion, proliferation, and differentiation. rsc.orgresearchgate.net

These hydrogels can be used for 3D cell culture, creating a more physiologically relevant environment for studying cell behavior compared to traditional 2D cultures. rsc.orgnih.gov The mechanical properties of the hydrogels, such as stiffness, can be tuned to match those of specific tissues, which is crucial for directing cell fate. Furthermore, the self-assembling nature of Fmoc-D-phenylalanine allows for the formation of injectable hydrogels, which can be administered in a minimally invasive manner to fill irregularly shaped defects and promote tissue regeneration in situ. rsc.orgresearchgate.net These materials also hold potential as carriers for the controlled delivery of therapeutic agents, such as growth factors or drugs, directly to the site of injury or disease. nih.govrsc.orgresearchgate.net

Development of Scaffolds for Cell Culture and Tissue Engineering

The development of three-dimensional (3D) scaffolds that mimic the native extracellular matrix (ECM) is a cornerstone of tissue engineering and regenerative medicine. Fmoc-D-phenylalanine, like its L-enantiomer and dipeptide counterparts such as Fmoc-diphenylalanine (Fmoc-FF), readily self-assembles into hydrogels composed of nanofibrous networks. These fibrous networks have mechanical properties that can successfully mimic natural tissues, making them promising materials for tissue engineering scaffolds nih.gov.

The hydrogels formed from Fmoc-protected amino acids provide a hydrated, porous environment that is conducive to cell growth and proliferation. For instance, studies on the dipeptide hydrogel scaffold, Fmoc-phenylalanine-valine (Fmoc-FV), have demonstrated its successful application in the 3D culture of various cell types, including mesenchymal stem cells and endothelial cells nih.govrsc.org. While much of the foundational research has been conducted with Fmoc-L-phenylalanine derivatives, it has been shown that Fmoc-D-phenylalanine also forms stable hydrogels, indicating its potential for similar applications researchgate.net. The use of D-amino acids can offer the additional advantage of increased resistance to enzymatic degradation, which is a crucial factor for in vivo applications.

The versatility of these scaffolds allows for their functionalization to enhance cell adhesion and guide cell fate. For example, the incorporation of cell-adhesion ligands, such as the RGD sequence, into Fmoc-peptide hydrogels has been shown to improve cell attachment and proliferation rsc.org. This adaptability makes Fmoc-D-phenylalanine-based scaffolds a highly attractive platform for creating bespoke microenvironments for specific tissue engineering applications.

| Fmoc-Peptide System | Key Characteristics | Observed Cell Response | Reference |

|---|---|---|---|

| Fmoc-diphenylalanine (Fmoc-FF) | Forms rigid hydrogels with nanofibrous architecture. | Supports adhesion and proliferation of Chinese Hamster Ovarian (CHO) cells and bovine chondrocytes. | nih.gov |

| Fmoc-phenylalanine-valine (Fmoc-FV) | Thermo-sensitive and shear-thinning hydrogel. | Supports 3D culture of mesenchymal stem cells (WJ-MSCs), endothelial cells (HUVECs), and a tumor cell line (MDA-MB231). | nih.govrsc.org |

| Fmoc-D-phenylalanine | Forms stable hydrogels. | Implied potential for 3D cell culture due to hydrogel formation. | researchgate.net |

Applications in Drug Release Systems

The nanofibrous network of Fmoc-D-phenylalanine hydrogels also makes them excellent candidates for controlled drug delivery systems. The porous structure can encapsulate therapeutic molecules, which are then released over time, providing sustained local delivery and potentially reducing systemic side effects. The release mechanism is often governed by Fickian diffusion, where the drug molecules move through the pores of the hydrogel matrix acs.org.

Research on Fmoc-phenylalanine and its derivatives has demonstrated the encapsulation and sustained release of a variety of therapeutic agents. For instance, hydrogels formed from Fmoc-phenylalanine have been shown to release model dyes in a controlled manner acs.org. More complex systems, such as those based on Fmoc-diphenylalanine, have been used to deliver anti-inflammatory drugs and anticancer agents researchgate.netacs.org. The release kinetics can be tuned by altering the concentration of the gelator, which in turn affects the density and tortuosity of the nanofibrous network.

While specific drug release studies focusing exclusively on Fmoc-D-phenylalanine are not as prevalent in the literature, the principles derived from studies on Fmoc-L-phenylalanine and Fmoc-FF are directly applicable. The inherent stability of D-amino acid-based peptides against enzymatic degradation suggests that Fmoc-D-phenylalanine hydrogels could offer more prolonged drug release profiles in biological environments.

| Fmoc-Peptide System | Encapsulated Drug/Molecule | Key Finding | Reference |

|---|---|---|---|

| Fmoc-phenylalanine | Model Dyes | Release is governed by Fickian diffusion. | acs.org |

| Fmoc-diphenylalanine (Fmoc-FF) | Indomethacin (anti-inflammatory) | Biphasic release profile: initial erosion-dominated stage followed by a diffusion-controlled stage. | researchgate.net |

| Cationic Fmoc-pentafluorophenylalanine-diaminopropane | Various proteins (RNase A, Trypsin inhibitor, BSA, IgG) | Protein release profiles are dependent on the acidity of the hydrogel and the molecular weight and isoelectric point of the protein. | nih.govacs.org |

Design of Functionalized Polymers

Fmoc-D-phenylalanine serves as a versatile building block in the synthesis of functionalized polymers for biomedical applications. The Fmoc protecting group is crucial for solid-phase peptide synthesis, allowing for the controlled, stepwise addition of amino acids to create well-defined peptide sequences. These peptides can then be incorporated into larger polymer structures to impart specific biological functions.

The phenylalanine side chain, a benzyl group, can be chemically modified to introduce a wide range of functional groups. This allows for the creation of polymers with tailored properties, such as stimuli-responsiveness, enhanced biocompatibility, or specific molecular recognition capabilities. For example, polymers can be designed to respond to changes in pH or temperature, enabling the targeted delivery of drugs to specific sites in the body.

Furthermore, the self-assembling nature of the Fmoc-phenylalanine motif can be exploited to direct the organization of polymers into higher-order structures. This can be used to create materials with unique mechanical or optical properties. By incorporating Fmoc-D-phenylalanine into a polymer backbone, it is possible to create materials that combine the structural integrity of a polymer with the biological functionality of a peptide.

Piezoelectric Properties of Fmoc-D-Phenylalanine Nanofibrils

Recent discoveries have highlighted the piezoelectric properties of self-assembled peptide nanostructures. Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. This property is of significant interest for biomedical applications, as it can be used to create sensors, actuators, and energy harvesting devices that are biocompatible and can interface with biological systems.

Studies on Fmoc-diphenylalanine (Fmoc-FF) nanofibrils have shown that they exhibit shear piezoelectricity nih.gov. This piezoelectric response is thought to arise from the non-centrosymmetric nature of the underlying β-sheet topology of the self-assembled peptide network nih.govucd.ie. The regular, repeating arrangement of peptide molecules in the β-sheet structure leads to a net dipole moment that changes under mechanical strain, resulting in the generation of an electric potential.

Given that Fmoc-D-phenylalanine also self-assembles into fibrillar structures with a β-sheet conformation, it is highly probable that its nanofibrils also exhibit piezoelectric properties. The use of D-amino acids could potentially lead to materials with different piezoelectric coefficients or enhanced stability compared to their L-amino acid counterparts, although this is an area that requires further investigation.

The piezoelectricity of Fmoc-D-phenylalanine-based nanomaterials opens up possibilities for their use in applications where mechanical and electrical stimuli are important. For instance, piezoelectric scaffolds could be used in tissue engineering to promote the regeneration of tissues that are responsive to electrical cues, such as bone and nerve tissue researchgate.netsciltp.com. Mechanical forces, such as those experienced during normal physiological activity, could be converted by the scaffold into electrical signals that stimulate cell growth and differentiation.

In the context of drug delivery, piezoelectric nanomaterials could be used to create systems where drug release is triggered by an external mechanical stimulus, such as ultrasound nih.gov. This would allow for on-demand drug delivery with high spatial and temporal control. Furthermore, the piezoelectric effect could be harnessed to develop highly sensitive biosensors capable of detecting minute mechanical changes associated with biological events.

The piezoelectric response of Fmoc-peptide nanofibrils is intrinsically linked to their hierarchical self-assembly into structures with a non-centrosymmetric β-sheet topology nih.govresearchgate.net. In this arrangement, the peptide backbones form extended hydrogen-bonded sheets, and the aromatic Fmoc and phenylalanine side chains engage in π-π stacking interactions. This ordered packing of molecules creates a crystalline-like structure that lacks a center of inversion.

When a mechanical stress is applied to the nanofibril, it causes a deformation of the crystal lattice, leading to a displacement of the positive and negative charge centers and the generation of a net dipole moment. The magnitude of the piezoelectric response is dependent on the specific arrangement of the molecules in the crystal lattice and the direction of the applied stress. The inherent chirality of the D-phenylalanine building block is expected to play a crucial role in directing the formation of these non-centrosymmetric structures.

Antimicrobial Applications of Fmoc-D-Phenylalanine Hydrogels

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. Hydrogels formed from Fmoc-phenylalanine have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) rsc.orgnih.gov.

The antibacterial action of Fmoc-phenylalanine is attributed to its surfactant-like properties. At higher concentrations, it is believed to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death rsc.orgnih.gov. The mechanism involves the insertion of the hydrophobic Fmoc and phenylalanine moieties into the lipid bilayer of the bacterial membrane, causing a loss of its barrier function. At lower concentrations, it may inhibit bacterial growth by entering the cell and interfering with cellular processes, such as reducing glutathione levels rsc.orgnih.gov.

The use of Fmoc-D-phenylalanine in antimicrobial hydrogels is particularly advantageous. The D-enantiomer is resistant to degradation by proteases that are commonly produced by bacteria, which could enhance its stability and prolong its antibacterial effect in a clinical setting researchgate.net. The hydrogel formulation provides a means for the sustained release of the active Fmoc-D-phenylalanine monomer, maintaining an effective local concentration at the site of infection.

| Fmoc-Amino Acid Derivative | Target Bacteria | Proposed Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| Fmoc-phenylalanine (Fmoc-F) | Gram-positive bacteria (including MRSA) | Membrane permeabilization and integrity disruption; induction of oxidative and osmotic stress. | Effective in reducing bacterial load in vitro and in a mouse skin wound infection model. | rsc.orgnih.gov |

| Fmoc-4-fluoro-phenylalanine | Streptococcus mutans | Increases ROS levels and disrupts bacterial morphology. | Exhibits high antibacterial activity and reduces biofilm formation. | nih.gov |

| Fmoc-pentafluoro-phenylalanine (Fmoc-F5-Phe) | Streptococcus mutans | Selectively targets bacterial membranes. | Demonstrates promising antibacterial activity. | nih.gov |

| Fmoc-phenylalanine in combination with Aztreonam | Gram-negative bacteria (P. aeruginosa) | Aztreonam increases the permeability of the bacterial membrane to Fmoc-F. | Synergistic effect, expanding the antibacterial spectrum of Fmoc-F. | researchgate.net |

Inhibition of Bacterial Proliferation

Fmoc-D-phenylalanine has demonstrated significant potential in the field of antimicrobial materials, particularly in combating bacterial proliferation. Research has shown that this compound is effective against a range of Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgresearchgate.netnih.gov Its antibacterial properties are evident both when it is in a solution and when it is incorporated into hydrogels. rsc.orgresearchgate.netnih.gov

The primary mode of action in hydrogel form is the release of Fmoc-phenylalanine, which then acts on the bacteria. rsc.orgnih.gov This slow release mechanism makes it a promising candidate for applications such as wound dressings and antimicrobial coatings. Studies have demonstrated its efficacy in reducing bacterial loads in both laboratory settings (in vitro) and in animal models of skin wound infections. rsc.orgresearchgate.netnih.gov

Furthermore, Fmoc-phenylalanine has been shown to be effective against Streptococcus mutans, a bacterium commonly associated with dental caries. It not only inhibits the growth of this bacterium but also disrupts its morphology and hinders the formation of biofilms, which are communities of bacteria that are notoriously difficult to eradicate. nih.gov While highly effective against Gram-positive bacteria, its activity against Gram-negative bacteria is limited due to the structural differences in their cell walls, which prevent the compound from easily crossing the outer membrane. researchgate.netnih.gov

| Bacterial Strain | Observed Effect | Reference |

|---|---|---|

| Gram-positive bacteria (general) | Inhibition of growth | rsc.orgresearchgate.net |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Reduction of bacterial load in vitro and in vivo | rsc.orgresearchgate.netnih.gov |

| Streptococcus mutans | Inhibition of growth, disruption of morphology, and reduction of biofilm formation | nih.gov |

| Gram-negative bacteria | Weak antibacterial activity | researchgate.netnih.gov |

Mechanism of Antimicrobial Action

The antimicrobial action of Fmoc-D-phenylalanine is multifaceted and concentration-dependent. rsc.orgnih.gov At lower concentrations, the molecule can penetrate the bacterial cell and interfere with its internal processes. Specifically, it has been shown to decrease the levels of glutathione, an important antioxidant, thereby creating a stressful environment for the bacterium. rsc.orgresearchgate.netnih.gov

At higher concentrations, Fmoc-D-phenylalanine exhibits surfactant-like properties. rsc.org This means it can interact with and disrupt the bacterial cell membrane, which is crucial for the cell's survival. This disruption leads to several detrimental effects, including:

Oxidative stress: An imbalance between the production of reactive oxygen species and the ability of the cell to detoxify them, leading to cellular damage. rsc.orgresearchgate.net

Osmotic stress: A sudden change in the solute concentration around the cell, causing a rapid change in the movement of water across the cell membrane, which can damage or destroy the cell. rsc.orgresearchgate.net

Altered membrane permeability and integrity: The disruption of the membrane's structure makes it leaky and unable to properly regulate the passage of substances, ultimately leading to cell death. rsc.orgresearchgate.netnih.gov

The inability of Fmoc-phenylalanine to effectively counter Gram-negative bacteria stems from its difficulty in penetrating their protective outer membrane. researchgate.netnih.gov However, research has shown a synergistic effect when Fmoc-phenylalanine is combined with the antibiotic aztreonam. Aztreonam disrupts the outer membrane of Gram-negative bacteria, allowing Fmoc-phenylalanine to enter the cell and exert its antimicrobial effects. nih.gov

| Concentration | Mechanism of Action | Reference |

|---|---|---|

| Low | Enters the cell and reduces glutathione levels. | rsc.orgresearchgate.netnih.gov |

| High | Acts as a surfactant, inducing oxidative and osmotic stress, and altering membrane permeability and integrity. | rsc.orgresearchgate.netnih.gov |

Analytical and Characterization Techniques in Fmoc D Phenylalanine Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental for confirming the molecular structure and identifying functional groups within Fmoc-D-phenylalanine.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in Fmoc-D-phenylalanine by detecting the absorption of infrared radiation that causes molecular vibrations. The characteristic absorption bands help confirm the presence of the Fmoc protecting group and the amino acid residue.

Key vibrational modes typically observed in the FTIR spectrum of Fmoc-D-phenylalanine include:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ indicates the presence of the secondary amine (N-H) within the carbamate (B1207046) linkage of the Fmoc group. ntu.ac.ukresearchgate.net

C-H stretching: Absorption bands in the 2800-3100 cm⁻¹ range correspond to the stretching vibrations of aliphatic and aromatic C-H bonds from both the Fmoc moiety and the phenylalanine side chain. ntu.ac.uk

C=O stretching: Strong absorption bands are observed for the carbonyl groups. The carbamate carbonyl (part of the Fmoc group) typically appears around 1700-1740 cm⁻¹, while the carboxylic acid carbonyl (from the amino acid) is usually found in the range of 1700-1720 cm⁻¹. ntu.ac.ukresearchgate.net

Aromatic C=C stretching: Bands in the 1450-1650 cm⁻¹ region are indicative of the aromatic rings present in both the Fmoc group and the phenylalanine side chain. ntu.ac.uk

Amide II band (N-H bending and C-N stretching): Typically observed around 1500-1550 cm⁻¹. researchgate.net

FTIR is also employed to monitor changes in molecular interactions during self-assembly processes, where shifts or new bands in the spectrum can indicate alterations in hydrogen bonding or π-π stacking. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for a detailed structural elucidation of Fmoc-D-phenylalanine. It provides information on the connectivity of atoms, the chemical environment of protons and carbons, and can reveal details about molecular conformation and interactions.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Fmoc-D-phenylalanine displays characteristic signals corresponding to the protons of the Fmoc group and the D-phenylalanine moiety. Typical assignments include:

Fmoc Aromatic Protons: Multiple signals in the range of δ 7.20–7.80 ppm, arising from the protons on the fluorene (B118485) ring system. ntu.ac.ukchemicalbook.com

Fmoc CH Proton: A signal typically found around δ 4.15–4.25 ppm, associated with the methine proton on the fluorene ring. ntu.ac.ukchemicalbook.com

Fmoc CH₂ Protons: Often appearing as a multiplet around δ 4.30–4.45 ppm. ntu.ac.uk

D-Phenylalanine α-CH Proton: A signal observed around δ 4.80–4.95 ppm, characteristic of the chiral center of the amino acid. ntu.ac.ukchemicalbook.com

D-Phenylalanine β-CH₂ Protons: Two distinct signals, typically in the δ 2.80–3.20 ppm range, due to the diastereotopic nature of these protons. ntu.ac.ukchemicalbook.com

D-Phenylalanine Aromatic Protons: Signals in the δ 7.00–7.40 ppm range, corresponding to the phenyl ring of the amino acid side chain. ntu.ac.ukchemicalbook.com

NH Proton: Can appear as a broad signal, often in the δ 6.00–8.00 ppm range, depending on the solvent and concentration. ntu.ac.ukchemicalbook.com

¹³C NMR Spectroscopy: ¹³C NMR provides complementary structural information by identifying the carbon backbone:

Fmoc CH Carbon: Typically observed around δ 47.0 ppm. ntu.ac.ukchemicalbook.com

Fmoc CH₂ Carbon: Usually found around δ 67.0–67.5 ppm. ntu.ac.ukchemicalbook.com

D-Phenylalanine α-CH Carbon: Appears around δ 53.0–53.5 ppm. ntu.ac.ukchemicalbook.com

D-Phenylalanine β-CH₂ Carbon: Typically resonates around δ 37.5–38.0 ppm. ntu.ac.ukchemicalbook.com

Carbonyl Carbons: Signals for the carbamate and carboxylic acid carbonyls appear in the δ 170–175 ppm range. ntu.ac.ukchemicalbook.com

Aromatic Carbons: Multiple signals in the δ 120–145 ppm range for both Fmoc and phenylalanine aromatic carbons. ntu.ac.ukchemicalbook.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unequivocally assign complex spectral signals and confirm structural assignments. ntu.ac.ukchemicalbook.com

Table 5.1.1: Representative ¹H NMR Chemical Shifts for Fmoc-D-Phenylalanine (in DMSO-d₆)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Fmoc Aromatic | 7.20 – 7.80 | Multiplets |

| Fmoc CH | 4.15 – 4.25 | Multiplet |

| Fmoc CH₂ | 4.30 – 4.45 | Multiplet |

| D-Phe α-CH | 4.80 – 4.95 | Multiplet |

| D-Phe β-CH₂ | 2.80 – 3.20 | Multiplets |

| D-Phe Aromatic | 7.00 – 7.40 | Multiplets |

| NH | 6.00 – 8.00 (variable) | Broad Signal |

| COOH (in DMSO-d₆) | ~12.8 | Singlet |

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.

The fluorenylmethoxycarbonyl (Fmoc) group possesses intrinsic fluorescence properties, typically emitting in the UV-Vis range upon excitation. This characteristic makes fluorescence spectroscopy a powerful, non-disruptive tool for monitoring the self-assembly processes of Fmoc-D-phenylalanine and its derivatives.

Changes in fluorescence intensity, emission wavelength, or the appearance of new spectral features, such as excimer formation (a redshift in emission, often observed around 310-312 nm), can provide real-time insights into the aggregation state, kinetics, and structural transitions occurring during hydrogel formation or other self-assembly phenomena. researchgate.netreading.ac.ukfrontiersin.orgrsc.org The fluorescence can also be used to determine critical aggregation concentrations (CACs) by monitoring the onset of fluorescence changes as a function of compound concentration. reading.ac.uk

Circular Dichroism (CD) spectroscopy is sensitive to the chiral environment and is extensively used to probe the secondary structure and conformational changes of molecules, particularly during self-assembly. Fmoc-D-phenylalanine, being a chiral molecule, exhibits distinct CD spectra.

In the context of self-assembly, CD spectroscopy can reveal the formation of ordered structures such as β-sheets. Characteristic CD signals for β-sheet structures include a negative band typically around 215 nm and a positive band around 196 nm. frontiersin.orgsubr.edu Furthermore, interactions between the Fmoc groups, such as π-π stacking, can also manifest as specific CD signals, often observed as a negative band in the 270 nm region. frontiersin.orgrsc.org By analyzing CD spectra under different conditions (e.g., concentration, pH, temperature), researchers can gain insights into the conformational stability and the nature of the supramolecular architectures formed by Fmoc-D-phenylalanine. reading.ac.uksubr.edu

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chromatographic techniques are vital for quantifying the chemical purity and, critically, the enantiomeric purity of Fmoc-D-phenylalanine.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of Fmoc-D-phenylalanine, ensuring the absence of synthetic by-products or degradation products. Reverse-phase HPLC is commonly employed, with detection typically performed using UV absorbance, often at wavelengths where the Fmoc group shows strong absorption (e.g., 254 nm or 265 nm). Typical purity values reported for Fmoc-D-phenylalanine are generally above 97.5% or 99.0%. thermofisher.comsigmaaldrich.comtcichemicals.com

Table 5.2.1: Reported Purity of Fmoc-D-Phenylalanine

| Method | Purity Specification | Source |

| HPLC (Area %) | ≥ 97.5 % | thermofisher.com |

| HPLC (Area %) | ≥ 99.0 % | sigmaaldrich.com |

| HPLC (TLC) | ≥ 98 % | sigmaaldrich.com |

| HPLC | > 98.0 % | tcichemicals.com |

| Chiral HPLC (Enantiomeric) | ≥ 99.5 % | chemimpex.com |